molecular formula C21H25FN2O4S B12503729 4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B12503729
M. Wt: 420.5 g/mol
InChI Key: LHSNOQJHORESJZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structural features of this compound, including the presence of a fluorine atom, a methoxy group, and a piperidine ring, contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine derivative.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperidine ring: This step involves the reaction of the intermediate with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonamide group or the carbonyl group in the piperidine ring.

    Substitution: The fluorine atom and the methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperidine ring may enhance its binding affinity and specificity. The exact pathways would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide: Lacks the piperidine ring.

    N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide: Lacks the fluorine atom.

    4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)]benzenesulfonamide: Lacks the carbonyl group in the piperidine ring.

Uniqueness

The unique combination of the fluorine atom, methoxy group, and piperidine ring in 4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C21H25FN2O4S/c1-16-11-13-23(14-12-16)21(25)15-24(18-5-7-19(28-2)8-6-18)29(26,27)20-9-3-17(22)4-10-20/h3-10,16H,11-15H2,1-2H3

InChI Key

LHSNOQJHORESJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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